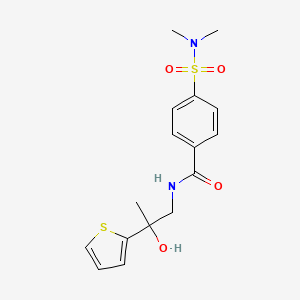

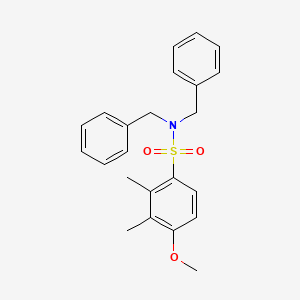

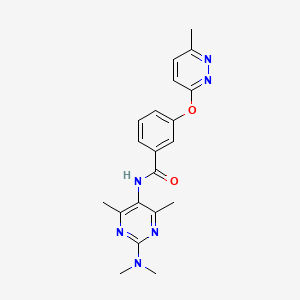

![molecular formula C21H21N3O5S2 B2773514 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 477547-45-8](/img/structure/B2773514.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, commonly known as BDTB, is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds structurally related to the one specified have been synthesized and evaluated for their anticancer properties. For instance, derivatives of benzamides have been designed and tested against several cancer cell lines, including breast, lung, colon, and ovarian cancer cells. These studies revealed that some derivatives exhibit moderate to excellent anticancer activities, with certain compounds showing higher activity than reference drugs like etoposide (B. Ravinaik et al., 2021).

Antimicrobial and Antifungal Applications

Research into benzamide derivatives also extends into the antimicrobial and antifungal domains. For example, novel thiazole derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activities against a range of Gram-positive, Gram-negative bacteria, and Candida albicans (I. Sych et al., 2019).

Anti-inflammatory and Psychotropic Activity

Investigations into N-(thiazol-2-yl)benzamide derivatives have demonstrated their potential in exhibiting anti-inflammatory and psychotropic activities. These compounds have shown promising results in sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction capabilities against tumor cell lines. Additionally, some compounds display antimicrobial actions, suggesting a multifaceted application potential in medical science (A. Zablotskaya et al., 2013).

Supramolecular Chemistry

On the supramolecular chemistry front, certain N-(thiazol-2-yl)benzamide derivatives have been identified as new series of supramolecular gelators. Studies have focused on understanding the role of methyl functionality and S⋯O interaction in gelation behavior, contributing to the development of materials with potential applications in various technological and biomedical fields (P. Yadav & Amar Ballabh, 2020).

Synthesis and Biological Evaluation

Further research efforts have been dedicated to the synthesis of benzamide derivatives with different substituents, assessing their biological activities including antiproliferative and anti-HIV activities. These studies underline the versatility of benzamide derivatives in drug discovery and development, showcasing their potential across a wide range of therapeutic areas (Y. Al-Soud et al., 2010).

Propiedades

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S2/c1-3-24(4-2)31(26,27)16-8-5-14(6-9-16)20(25)23-21-22-17(12-30-21)15-7-10-18-19(11-15)29-13-28-18/h5-12H,3-4,13H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZAGKUMRAYSSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

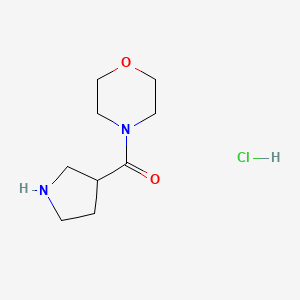

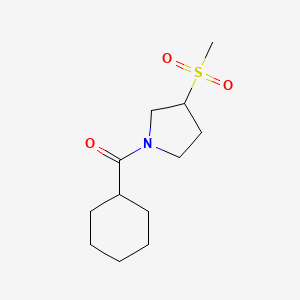

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2773435.png)

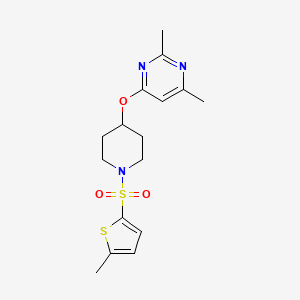

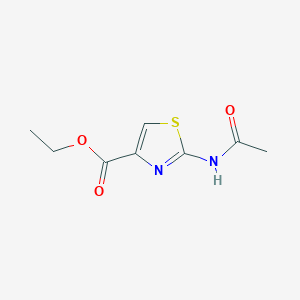

![N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2773438.png)

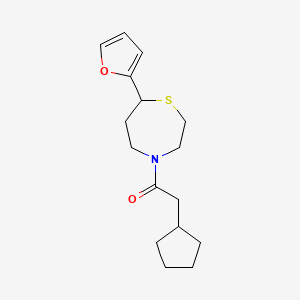

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid](/img/structure/B2773439.png)

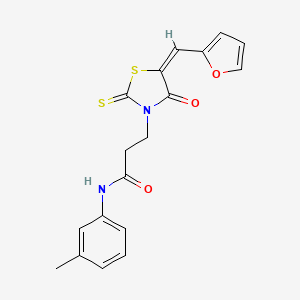

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2773453.png)